molecular formula C28H31ClN2O3 B1680604 Rhodamine B CAS No. 81-88-9

Rhodamine B

Cat. No. B1680604
CAS RN: 81-88-9
M. Wt: 479 g/mol
InChI Key: PYWVYCXTNDRMGF-UHFFFAOYSA-N
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Patent
US05871572

Procedure details

A solution containing 2.50 g Kayacryl Rhodamine FB (Product Name, Nippon Kayaku, C.I. Acid Red 52), 0.06 g LM pectin (Product Name: LM-104AS, The Copenhagen Pectin Factory Ltd.), 5.00 g of glycerol, 5.00 g of diethylene glycol, 8.00 g diethylene glycol mono-n-butyl ether, 0.80 g of Surfynol 465, and 78.64 g of ultrapure water was prepared. The solution was stirred for 2 hours and then filtered through a 5 μm stainless steel mesh.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
78.64 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCN(C1C=C[C:9]2[C:12]([C:25]3C(C(O)=O)=CC=CC=3)=[C:13]3[C:23]([O:24][C:8]=2C=1)=[CH:22][C:16](=[N+](CC)CC)[CH:15]=[CH:14]3)CC.[Cl-].[OH:35][CH2:36][CH:37](CO)[OH:38].[CH2:41](O)COCCO>O>[CH2:23]([O:24][CH2:8][CH2:9][O:35][CH2:36][CH2:37][OH:38])[CH2:13][CH2:14][CH3:15].[CH3:25][CH:12]([CH2:13][C:23]([OH:24])([C:22]#[CH:16])[CH3:41])[CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-]
Name
pectin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Pectin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
5 g
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
78.64 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a 5 μm stainless steel mesh

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OCCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
Name
Type
product
Smiles
CC(C)CC(C)(C#C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05871572

Procedure details

A solution containing 2.50 g Kayacryl Rhodamine FB (Product Name, Nippon Kayaku, C.I. Acid Red 52), 0.06 g LM pectin (Product Name: LM-104AS, The Copenhagen Pectin Factory Ltd.), 5.00 g of glycerol, 5.00 g of diethylene glycol, 8.00 g diethylene glycol mono-n-butyl ether, 0.80 g of Surfynol 465, and 78.64 g of ultrapure water was prepared. The solution was stirred for 2 hours and then filtered through a 5 μm stainless steel mesh.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pectin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
78.64 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCN(C1C=C[C:9]2[C:12]([C:25]3C(C(O)=O)=CC=CC=3)=[C:13]3[C:23]([O:24][C:8]=2C=1)=[CH:22][C:16](=[N+](CC)CC)[CH:15]=[CH:14]3)CC.[Cl-].[OH:35][CH2:36][CH:37](CO)[OH:38].[CH2:41](O)COCCO>O>[CH2:23]([O:24][CH2:8][CH2:9][O:35][CH2:36][CH2:37][OH:38])[CH2:13][CH2:14][CH3:15].[CH3:25][CH:12]([CH2:13][C:23]([OH:24])([C:22]#[CH:16])[CH3:41])[CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-]
Name
pectin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Pectin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
5 g
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
78.64 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a 5 μm stainless steel mesh

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OCCOCCO
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
Name
Type
product
Smiles
CC(C)CC(C)(C#C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.